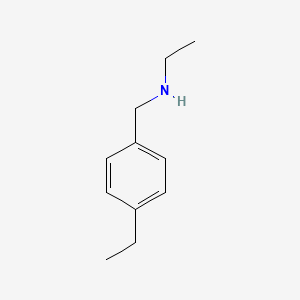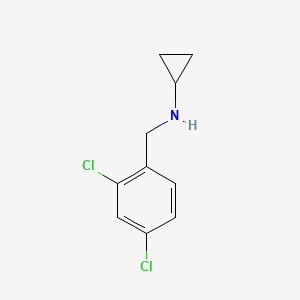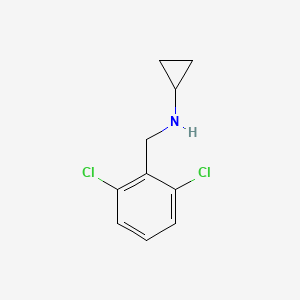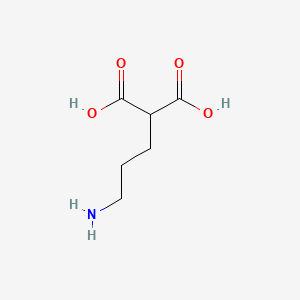
2-(3-aminopropyl)propanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-(3-aminopropyl)propanedioic Acid can be synthesized through several methods. One common approach involves the reaction of malonic acid with 3-aminopropanol under acidic conditions. The reaction typically proceeds through esterification followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of propanedioic acid, (3-aminopropyl)- often involves the use of biotechnological processes. For example, microbial fermentation can be employed to produce malonic acid, which can then be further reacted with 3-aminopropanol to obtain the final product .
化学反応の分析
Types of Reactions
2-(3-aminopropyl)propanedioic Acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
科学的研究の応用
2-(3-aminopropyl)propanedioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of propanedioic acid, (3-aminopropyl)- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid groups can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Malonic acid: Propanedioic acid without the aminopropyl group.
Succinic acid: A dicarboxylic acid with a similar structure but without the amine group.
Glutaric acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
2-(3-aminopropyl)propanedioic Acid is unique due to the presence of both amine and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications .
特性
CAS番号 |
114703-18-3 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
2-(3-aminopropyl)propanedioic acid |
InChI |
InChI=1S/C6H11NO4/c7-3-1-2-4(5(8)9)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChIキー |
RENPTINIWHSECZ-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)C(=O)O)CN |
正規SMILES |
C(CC(C(=O)O)C(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



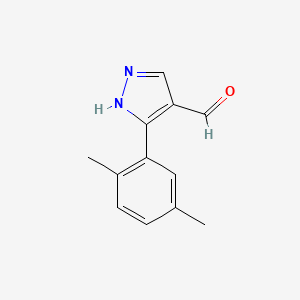
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1309367.png)
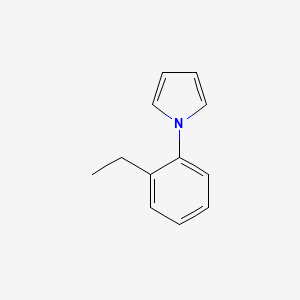
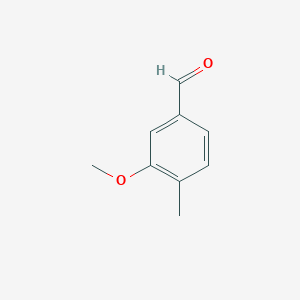
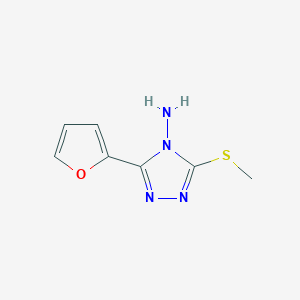
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)
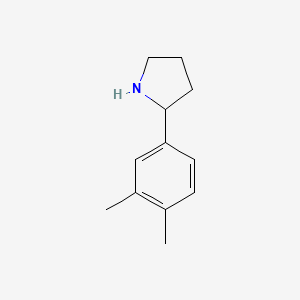
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)

